molecular formula C19H32N2O4 B017029 Dexibuprofen lysine anhydrous CAS No. 113403-10-4

Dexibuprofen lysine anhydrous

Cat. No.: B017029
CAS No.: 113403-10-4
M. Wt: 352.5 g/mol
InChI Key: IHHXIUAEPKVVII-PTKYJSHISA-N
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Description

Dexibuprofen lysine anhydrous is a non-steroidal anti-inflammatory drug (NSAID) that is the pharmacologically active enantiomer of racemic ibuprofen. It is known for its effectiveness in treating pain and inflammation with a better safety profile compared to ibuprofen due to the higher concentration of the active S enantiomer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dexibuprofen involves the resolution of racemic ibuprofen into its enantiomers. One common method is the use of chiral resolution techniques, such as crystallization with chiral acids or enzymatic resolution. The synthesis of dexibuprofen lysine anhydrous can involve the reaction of dexibuprofen with lysine to form a salt, which is then dehydrated to obtain the anhydrous form .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chiral resolution processes. The use of high-performance liquid chromatography (HPLC) with chiral stationary phases is common for separating the enantiomers. The resolved dexibuprofen is then reacted with lysine under controlled conditions to form the lysine salt, followed by dehydration to achieve the anhydrous form .

Chemical Reactions Analysis

Types of Reactions

Dexibuprofen lysine anhydrous undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dexibuprofen lysine anhydrous has a wide range of scientific research applications:

Mechanism of Action

Dexibuprofen lysine anhydrous exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostanoids in inflammatory cells. This inhibition reduces the production of prostaglandins, which are mediators of pain and inflammation . The molecular targets include the COX-2 isoform of the arachidonic acid pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexibuprofen lysine anhydrous is unique due to its higher pharmacological activity and better safety profile compared to racemic ibuprofen. The lysine salt form enhances its solubility and bioavailability, making it more effective in clinical applications .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-PTKYJSHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150405
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113403-10-4
Record name Dexibuprofen lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113403-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexibuprofen lysine anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113403104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexibuprofen lysine anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXIBUPROFEN LYSINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5VWM9PYNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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